5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate
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Overview
Description
5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate is a complex organic compound known for its unique chemical structure and properties. This compound features an azo group (-N=N-) linked to a diethylamino-substituted phenyl ring and a triazolium ring, making it a versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate typically involves the diazotization of 4-(diethylamino)aniline followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate has diverse applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects primarily through its azo and triazolium groups. The azo group can undergo reversible photoisomerization, which is useful in photonic applications. The triazolium ring can interact with various biological targets, influencing cellular pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Known for its photoisomerization properties.
Triazole Derivatives: Widely used in pharmaceuticals and agrochemicals.
Diethylamino-substituted Compounds: Commonly found in dyes and pigments.
Uniqueness
5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium acetate is unique due to the combination of its azo and triazolium functionalities, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring both photoresponsive behavior and chemical reactivity.
Properties
CAS No. |
84051-83-2 |
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Molecular Formula |
C14H21N6.C2H3O2 C16H24N6O2 |
Molecular Weight |
332.40 g/mol |
IUPAC Name |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;acetate |
InChI |
InChI=1S/C14H21N6.C2H4O2/c1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;1-2(3)4/h7-11H,5-6H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
BENRTNGUYWICLE-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.CC(=O)[O-] |
Origin of Product |
United States |
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